molecular formula C3H9PSe B14699609 Dimethyl methylselenophosphine CAS No. 24490-39-9

Dimethyl methylselenophosphine

Cat. No.: B14699609
CAS No.: 24490-39-9
M. Wt: 155.05 g/mol
InChI Key: QBQDRDWPAILIMM-UHFFFAOYSA-N
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Description

Dimethyl methylselenophosphine (C₃H₉PSe, CAS 24490-39-9) is an organophosphorus compound featuring a selenium atom bonded to phosphorus. Its structure consists of a central phosphorus atom bonded to two methyl groups, one methylseleno group (-SeCH₃), and a lone pair of electrons, rendering it a versatile ligand in coordination chemistry and a precursor in synthesizing selenium-containing materials . The presence of selenium imparts distinct electronic and steric properties compared to sulfur or oxygen analogs, influencing its reactivity and applications in catalysis and material science.

Properties

CAS No.

24490-39-9

Molecular Formula

C3H9PSe

Molecular Weight

155.05 g/mol

IUPAC Name

dimethyl(methylselanyl)phosphane

InChI

InChI=1S/C3H9PSe/c1-4(2)5-3/h1-3H3

InChI Key

QBQDRDWPAILIMM-UHFFFAOYSA-N

Canonical SMILES

CP(C)[Se]C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl methylselenophosphine can be synthesized through the reaction of dimethylphosphine with selenium. One common method involves the use of Grignard reagents, where dimethylphosphine reacts with selenium in the presence of an organomagnesium halide. This reaction typically occurs under an inert atmosphere to prevent oxidation and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, with considerations for safety due to the reactivity of selenium compounds. The use of automated systems and continuous flow reactors can enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

1.1. Phosphine Oxide Formation

In phosphine gold(I) thiolate complexes, reactions with disulfides in polar aprotic solvents like DMSO or DMF lead to phosphine oxide formation (R3P=OR_3P=O) via competing thiolate–disulfide exchange pathways . While this mechanism involves phosphine ligands, it does not directly address selenophosphine derivatives.

1.2. Organoselenium Chemistry

Reactions involving diselenides (e.g., diphenyl diselenide) with metals like zinc or cadmium in aqueous media demonstrate reductive cleavage of Se-Se bonds , forming nucleophilic selenium species (e.g., PhSeH or PhSeZnSePh) that react with electrophiles . These pathways highlight the reactivity of selenium-containing compounds but lack direct parallels to phosphorus-selenium systems.

1.3. Dimethyl Methylphosphonate

Though unrelated structurally, dimethyl methylphosphonate (CH3PO(OCH3)2CH_3PO(OCH_3)_2) reacts with thionyl chloride to form methylphosphonic acid dichloride, a precursor for nerve agents . This underscores the importance of understanding substitution reactions in organophosphorus chemistry but does not extend to selenophosphine derivatives.

Hypothetical Reaction Pathways

While no direct data exists for dimethyl methylselenophosphine, analogous systems suggest potential reactivity:

2.1. Oxidative Degradation

Phosphine oxides (R3P=OR_3P=O) form via oxidation of phosphine ligands in gold(I) thiolate complexes . Similarly, this compound (CH3SePR2CH_3SePR_2) may oxidize to form selenophosphine oxides (CH3SePO(R)2CH_3SePO(R')_2) or undergo cleavage of the P-Se bond under acidic or oxidative conditions.

2.2. Nucleophilic Substitution

In organoselenium chemistry, nucleophilic selenium species (e.g., PhSe⁻) react with electrophiles like alkyl halides . If this compound acts as a nucleophile, it may participate in substitution reactions with alkylating agents.

2.3. Metal-Mediated Reactions

Zinc or cadmium reductions of diselenides generate reactive selenium intermediates . Analogous metal-mediated cleavage of P-Se bonds in this compound could yield phosphine or selenide species, depending on reaction conditions.

3.1. Lack of Specific Data

No studies directly addressing this compound were identified in the provided sources. Research on mixed phosphorus-selenium compounds remains underexplored compared to traditional organophosphorus or organoselenium systems.

3.2. Methodological Suggestions

  • NMR spectroscopy : Monitor reaction progress using 31P{}^{31}P and 77Se{}^{77}Se NMR, as demonstrated for phosphine oxide formation .

  • Kinetic studies : Quantify reactivity using rate constants (e.g., kappk_{\text{app}}) as applied to selenium compounds .

  • Computational modeling : Use DFT calculations to study transition states, as done for zinc(II)-thiolate complexes .

Limitations and Caveats

  • Structural ambiguity : The exact structure of "this compound" is unclear (e.g., CH3SeP(CH3)2CH_3SeP(CH_3)_2 vs. other isomers). Clarification is needed for accurate analysis.

  • Toxicity considerations : Organophosphorus and organoselenium compounds often pose safety risks, necessitating careful handling.

Scientific Research Applications

Dimethyl methylselenophosphine has several scientific research applications:

Mechanism of Action

The mechanism by which dimethyl methylselenophosphine exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can interact with thiol-containing proteins and enzymes, leading to the formation of selenoproteins. These interactions can modulate various cellular processes, including antioxidant defense and redox signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dimethyl methylselenophosphine belongs to a family of organophosphorus compounds where substituents on phosphorus vary (e.g., sulfur, oxygen, or chlorine). Below is a detailed comparison with key analogs:

Structural and Electronic Differences

Compound Name Molecular Formula Substituents on P Molecular Weight (g/mol) Key Features
This compound C₃H₉PSe 2×CH₃, SeCH₃ 155.03 High polarizability due to selenium; stronger π-donor than sulfur analogs .
Dimethyl methylthiophosphine C₃H₉PS 2×CH₃, SCH₃ 124.14 Lower electronegativity of sulfur reduces π-donor strength compared to Se .
Dimethyl phosphite C₂H₇O₃P 2×OCH₃, H 110.05 Oxygen substituents increase electrophilicity; used as flame retardant .
Dimethyl methylphosphonate C₃H₉O₃P CH₃, 2×OCH₃ 124.08 Hydrolytically stable; industrial solvent and plasticizer .
Methyldiphenylphosphine C₁₃H₁₃P CH₃, 2×C₆H₅ 200.21 Aromatic groups enhance steric bulk; ligand in metal complexes .

Reactivity and Stability

  • Selenium vs. Sulfur: this compound exhibits greater nucleophilicity and redox activity than its sulfur analog due to selenium’s larger atomic radius and lower electronegativity. This makes it more reactive in metal-catalyzed cross-coupling reactions .
  • Hydrolytic Stability: Unlike dimethyl phosphite (C₂H₇O₃P), which hydrolyzes readily in water, this compound is more resistant to hydrolysis but less stable than dimethyl methylphosphonate (C₃H₉O₃P) .

Research Findings and Industrial Relevance

In contrast, dimethyl methylphosphonate dominates industrial applications due to its low cost and stability, with annual production exceeding 10,000 tons .

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